2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide

Description

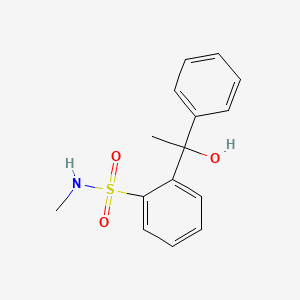

2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a phenyl-substituted hydroxyethyl group at the 2-position and an N-methyl substituent. Sulfonamides are renowned for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

CAS No. |

15448-95-0 |

|---|---|

Molecular Formula |

C15H17NO3S |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

2-(1-hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H17NO3S/c1-15(17,12-8-4-3-5-9-12)13-10-6-7-11-14(13)20(18,19)16-2/h3-11,16-17H,1-2H3 |

InChI Key |

UPQQLTGEIMHPTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2S(=O)(=O)NC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with a suitable precursor that introduces the 1-hydroxy-1-phenylethyl group. One common method involves the use of hydrazine hydrate to convert amidinium chlorides into the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as fractional crystallization and the use of specific catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous sulfonamides (Table 1), focusing on substituent effects:

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- NMR Spectroscopy :

Key Research Findings

- Steric and Electronic Effects : Bulky aryl groups (e.g., phenylethyl in the target compound) reduce rotational freedom, stabilizing specific conformations critical for bioactivity .

- Metabolic Stability : N-methylation (vs. primary sulfonamides) mitigates oxidative metabolism, as seen in .

Biological Activity

2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide, a compound belonging to the sulfonamide class, shows significant biological activity due to its structural characteristics and interactions with various biological targets. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H15NO2S

- Molecular Weight : 273.35 g/mol

This compound features a sulfonamide group that is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, which is crucial for its antimicrobial properties.

The primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical in folic acid synthesis in bacteria. By competing with PABA, the compound effectively disrupts bacterial growth and replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties through its interaction with bacterial enzymes. This property is particularly relevant in developing treatments for bacterial infections resistant to conventional antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been shown to inhibit the NLRP3 inflammasome pathway, which is involved in inflammatory responses. Studies have demonstrated that sulfonamide derivatives can reduce IL-1β release and modulate inflammatory processes in various models .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Inhibition of bacterial growth via dihydropteroate synthase inhibition |

| Anti-inflammatory | Reduction in IL-1β release; modulation of NLRP3 inflammasome activity |

| Cytotoxicity | Potential effects on cancer cell lines; further studies needed |

Case Study: Inhibition of NLRP3 Inflammasome

A study focused on the compound's ability to inhibit the NLRP3 inflammasome demonstrated that treatment with this compound led to a significant decrease in inflammatory markers in mouse models of acute myocardial infarction (AMI). The results indicated a protective effect against cardiac remodeling and heart failure .

In Vitro Studies

In vitro assays have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve downregulation of key proteins involved in cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.